molecular formula C21H19N5O3 B2489490 4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-12-3

4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2489490
CAS No.: 899737-12-3
M. Wt: 389.415
InChI Key: XLQNMTIAHOVETM-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, a structure known for its significant potential in medicinal chemistry and drug discovery. This core structure is a bioisostere of purine bases, which allows derivatives to interact effectively with a variety of enzymatic targets . Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as inhibitors of crucial kinases involved in cell proliferation and survival, such as glycogen synthase kinase (GSK), cyclin-dependent kinases (CDKs), and the epidermal growth factor receptor (EGFR) . These mechanisms are similar to those of targeted therapeutic agents like erlotinib and lapatinib, positioning this class of compounds as promising candidates for the development of molecularly targeted cancer therapies . The specific substitution pattern on this compound—featuring a p-tolyl group at the 1-position and a 4-ethoxybenzamide at the 5-position—is designed to optimize lipophilicity, electronic properties, and binding affinity to influence its biological activity . Compounds within this structural class have demonstrated potent, broad-spectrum anticancer activities in cell-based assays against various human cancer cell lines, with some analogs showing induction of apoptosis and inhibition of topoisomerase IIα . This product is intended for research applications only, including in vitro screening, the study of kinase inhibition pathways, and the development of novel targeted therapies. It is supplied with comprehensive analytical data to ensure identity and purity. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-ethoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-3-29-17-10-6-15(7-11-17)20(27)24-25-13-22-19-18(21(25)28)12-23-26(19)16-8-4-14(2)5-9-16/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQNMTIAHOVETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the p-tolyl group and the ethoxy group. The final step involves the coupling of the benzamide moiety.

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the p-Tolyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a suitable catalyst.

    Introduction of the Ethoxy Group: This step typically involves an etherification reaction using ethanol and an appropriate base.

    Coupling of the Benzamide Moiety: This final step can be carried out using standard amide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Reactivity at the Ethoxy Group

The ethoxy (-OCH₂CH₃) substituent on the benzamide moiety demonstrates nucleophilic substitution and hydrolysis tendencies:

Reaction TypeConditionsOutcomeReferences
Nucleophilic Substitution Alkaline media (KOH/EtOH, reflux)Ethoxy group replaced by stronger nucleophiles (e.g., -NH₂, -SH) via SN2 mechanism
Acid-Catalyzed Hydrolysis HCl/H₂O, 80°CCleavage to form phenolic (-OH) derivative
  • Key Insight : The ethoxy group’s electron-donating nature stabilizes intermediates during substitution but remains susceptible to hydrolysis under harsh acidic conditions.

Benzamide Functional Group Transformations

The benzamide linkage (-NH-C(=O)-aryl) participates in hydrolysis and condensation reactions:

Reaction TypeConditionsOutcomeReferences
Base-Mediated Hydrolysis NaOH (aq.), 60°CCleavage to carboxylic acid (-COOH) and amine intermediates
Condensation with Amines DCC/DMAP, CH₂Cl₂, rtFormation of substituted urea derivatives
  • Mechanistic Note : Hydrolysis proceeds via tetrahedral intermediate formation, while condensation is facilitated by coupling agents like DCC.

Pyrazolo[3,4-d]Pyrimidine Core Reactions

The fused heterocyclic core undergoes oxidation, reduction, and electrophilic substitution:

Reaction TypeConditionsOutcomeReferences
Oxidation at N1 Position H₂O₂/AcOH, 50°CFormation of N-oxide derivatives
Reduction of Pyrimidine Ring NaBH₄/MeOH, rtSaturation of C=N bonds to dihydro derivatives
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°CNitration at C6 position of pyrimidine ring
  • Structural Impact : Oxidation increases polarity, while reduction modifies planarity and π-π stacking potential .

Cross-Coupling Reactions

The p-tolyl substituent enables palladium-catalyzed coupling:

Reaction TypeConditionsOutcomeReferences
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl formation via boronic acid substitution
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, tolueneIntroduction of amino groups at C7 position
  • Applications : These reactions enable structural diversification for SAR studies in medicinal chemistry .

Photochemical Reactivity

UV irradiation induces unique transformations:

Reaction TypeConditionsOutcomeReferences
Photooxidation UV (254 nm), O₂, CH₃CNCleavage of pyrimidine ring to form diketone byproducts
  • Caution : Photodegradation pathways necessitate stable storage conditions .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidine Core

Key Compounds and Activities:

Compound Name / ID Substituents Target(s) IC50 / Activity Key Findings
Carbohydrazide-based derivatives N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide (e.g., 237) EGFR, MCF-7 EGFR IC50: 0.186 µM (237) vs. 0.03 µM (erlotinib) • Superior EGFR inhibition compared to erlotinib in docking studies (PDB ID: 1M17).
• Apoptosis induction: 235 > 234 > 236 > 237 in flow cytometry.
1-(4-Imino-1-substituted-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives Urea-linked substituents (e.g., R = benzodioxolylmethyl) Carbonic anhydrase IX, in vivo tumor models • In vitro: IC50 ~10–50 µM (breast cancer cells).
• In vivo: Tumor growth inhibition >60% (mouse models).
• Demonstrated tumor-selective cytotoxicity and reduced systemic toxicity.
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno-pyrimidine hybrid Unspecified kinase Not quantified (biological activity noted) • Hybrid structure synthesized via Vilsmeier–Haack reagent.
• Potential dual-targeting due to fused heterocyclic systems.
Target Compound 4-ethoxybenzamide, p-tolyl Hypothesized: EGFR, IGF-1R N/A (limited data) • Ethoxy group may enhance solubility vs. methyl/methoxy analogs.
• Benzamide moiety could improve binding affinity vs. urea derivatives.

Mechanism of Action and Target Engagement

  • EGFR Inhibition :

    • Analogs like compound 237 bind competitively to EGFR’s ATP pocket, validated by docking studies. The target’s benzamide group may similarly occupy hydrophobic regions adjacent to the ATP cleft.
    • Apoptosis induction in MCF-7 cells correlates with caspase-3 activation, as seen in urea derivatives .
  • IGF-1R Antagonism :

    • Phenylpyrazolo[3,4-d]pyrimidine-based IGF-1R inhibitors (e.g., 3a) show submicromolar IC50 values, suggesting the target compound’s p-tolyl group may enhance receptor affinity vs. phenyl substituents.

Biological Activity

4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic compound characterized by its unique pyrazolo[3,4-d]pyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and enzyme inhibitory properties. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is C21H19N5O3C_{21}H_{19}N_{5}O_{3}, with a molecular weight of approximately 389.4 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC21H19N5O3C_{21}H_{19}N_{5}O_{3}
Molecular Weight389.4 g/mol
CAS Number899737-12-3

The biological activity of 4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is primarily attributed to its interaction with specific molecular targets in biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit various enzymes, thereby altering metabolic pathways.
  • Receptor Modulation : It can modulate receptor signaling, impacting cellular responses.

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine core often exhibit significant anticancer properties and enzymatic inhibitory activity, suggesting that this compound may share similar effects .

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to 4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide have shown promising results in inhibiting tumor cell proliferation.

Case Study:
A recent study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited moderate to high potency against various cancer cell lines. The mechanism involved the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Compound NameActivityReference
Pyrazolo[3,4-d]pyrimidine derivativeAnticancer (breast cancer)
2-Amino-pyrazolo[3,4-d]pyrimidineAnticancer (lung cancer)
4-Ethoxy-N-(phenyl)pyrazolo[3,4-d]pyrimidineAnticancer (colon cancer)

Enzyme Inhibition

Research has also highlighted the enzyme inhibitory potential of similar compounds. For example, certain pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of kinases involved in cancer progression.

Findings:
Inhibitory assays revealed that compounds with structural similarities to 4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide could significantly reduce the activity of specific kinases associated with tumor growth .

Q & A

Q. Basic

  • 1H/13C NMR : Confirms substituent positions (e.g., p-tolyl protons at δ 2.35 ppm as a singlet; ethoxy group at δ 1.35–1.45 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~430.17) and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .

How can discrepancies in 1H NMR spectra of synthesized batches be systematically addressed?

Q. Advanced

  • Deuteration Studies : Use D2O exchange to identify exchangeable protons (e.g., NH in amide groups) .
  • Impurity Profiling : HPLC-MS detects trace byproducts (e.g., unreacted intermediates) with C18 columns and acetonitrile/water gradients .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous proton environments, especially for stereoisomers .

What strategies resolve contradictory bioactivity data in studies of pyrazolo[3,4-d]pyrimidine derivatives?

Q. Advanced

  • Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Purity Validation : Use HPLC (>95% purity) to exclude batch-specific impurities affecting activity .
  • SAR Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) to identify critical pharmacophores .

How can computational modeling study this compound’s interaction with kinase targets?

Q. Advanced

  • Docking Studies : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets (e.g., EGFR or VEGFR2) .
  • MD Simulations : GROMACS simulations assess binding stability over 100 ns trajectories, highlighting key residues (e.g., Lys721 in EGFR) .
  • Free Energy Calculations : MM-PBSA quantifies binding affinity changes upon substituent modifications (e.g., ethoxy to trifluoromethyl) .

What are the primary biological targets associated with this compound?

Q. Basic

  • Kinases : Inhibits EGFR and VEGFR2 with IC50 values <100 nM, validated via radiometric assays .
  • Phosphodiesterases (PDEs) : Binds PDE9A (IC50 ~0.6 nM) in Alzheimer’s disease models .
  • Apoptosis Pathways : Induces caspase-3 activation in A549 lung cancer cells at 10 µM .

What in vitro assays evaluate kinase inhibitory activity?

Q. Advanced

  • Radiometric Assays : Measure 32P-ATP incorporation into substrate peptides (e.g., EGFR kinase assay) .
  • FRET-Based Assays : Use Z′-LYTE kits for high-throughput screening of VEGFR2 inhibition .
  • Cellular Proliferation : MTT assays on cancer cell lines (e.g., IC50 = 2.5 µM in HeLa cells) .

How can structural modifications optimize pharmacokinetics?

Q. Advanced

  • Trifluoromethyl Substitution : Enhances metabolic stability (t1/2 increased from 2.1 to 4.8 hours in rat liver microsomes) .
  • PEGylation : Improves aqueous solubility (logP reduced from 3.2 to 1.8) for better bioavailability .
  • Prodrug Design : Introduce ester moieties for pH-dependent release in target tissues .

What are critical considerations for solubility studies in preclinical development?

Q. Basic

  • Solvent Systems : Use DMSO for stock solutions (≤10 mM) and PBS (pH 7.4) for dilution .
  • pH Adjustment : Test solubility across pH 2–8 to simulate gastrointestinal and plasma conditions .
  • Particle Size Reduction : Nano-milling improves dissolution rates by 30–50% .

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